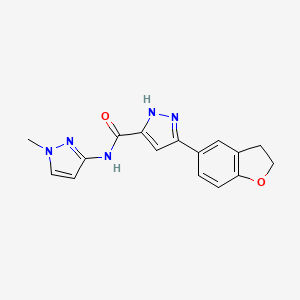

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative featuring a 2,3-dihydrobenzofuran substituent at the 5-position of the pyrazole ring and a 1-methylpyrazole group as the amide substituent. The 1-methylpyrazole group contributes steric bulk and may modulate solubility or interactions with biological targets.

Properties

Molecular Formula |

C16H15N5O2 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C16H15N5O2/c1-21-6-4-15(20-21)17-16(22)13-9-12(18-19-13)10-2-3-14-11(8-10)5-7-23-14/h2-4,6,8-9H,5,7H2,1H3,(H,18,19)(H,17,20,22) |

InChI Key |

RJDGYHMJTNRDAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |

Origin of Product |

United States |

Preparation Methods

Nenitzescu Reaction Protocol

-

Starting material : 2-Methoxyacetophenone derivatives react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones.

-

Cyclization : Treatment with 1,4-benzoquinone in acetic acid yields 3-benzoylbenzofurans (Figure 1).

-

Challenges : Low yields (12–39%) due to competing indole byproduct formation.

Table 1: Optimization of Benzofuran Synthesis

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nenitzescu | DMF-DMA, 1,4-benzoquinone | Acetic acid, RT | 12–39 | |

| Pd-catalyzed | Aryl halides, Pd(OAc)₂ | DMF, 100°C | 45–60 |

Construction of the Pyrazole-3-carboxamide Backbone

The pyrazole ring is assembled via cyclocondensation or [3+2] cycloaddition, followed by carboxamide functionalization.

Cyclocondensation of Hydrazines with 1,3-Diketones

-

Reagents : Hydrazine hydrate reacts with β-keto esters or nitriles to form pyrazole intermediates.

-

Oxidation : Pyrazole-3-carbaldehydes are oxidized to carboxylic acids using KMnO₄ or K₂Cr₂O₇.

-

Amidation : Carboxylic acids are coupled with 1-methyl-1H-pyrazol-3-amine using EDCl/HOBt.

Example Protocol :

-

Pyrazole formation : React ethyl acetoacetate with hydrazine hydrate in ethanol (80°C, 6 hr).

-

Oxidation : Treat pyrazole-3-carbaldehyde with KMnO₄ in pyridine/water (RT, 12 hr) to yield pyrazole-3-carboxylic acid.

-

Coupling : Combine with 1-methyl-1H-pyrazol-3-amine using EDCl/HOBt in DMF (0°C → RT, 24 hr).

Convergent Coupling Strategies

Final assembly often employs palladium-catalyzed cross-coupling or nucleophilic acyl substitution.

Suzuki-Miyaura Coupling

-

Conditions : 5-Bromo-pyrazole-3-carboxamide reacts with benzofuran-5-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 hr).

-

Yield : 60–75% after column chromatography (hexanes/ethyl acetate).

Direct Amidation of Preformed Pyrazole

-

Reagents : Pyrazole-3-carbonyl chloride is treated with 1-methyl-1H-pyrazol-3-amine in THF with Et₃N (0°C, 2 hr).

Critical Analysis of Methodologies

Yield Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide, exhibit a wide range of biological activities:

1. Anticancer Activity

- Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective growth inhibition .

2. Anti-inflammatory Properties

- Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

3. Antimicrobial Activity

- The compound's structural characteristics suggest potential antimicrobial properties. Pyrazoles have been documented to exhibit activity against various bacterial strains, indicating that this compound could be explored as a lead compound in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazole carboxamides exhibit significant variability in properties based on substituents. Key comparisons include:

Table 1: Physical Properties of Selected Pyrazole Carboxamides

- Impact of Saturation : The target compound’s dihydrobenzofuran may reduce π-π stacking compared to fully aromatic systems (e.g., 3a) but improve solubility due to reduced planarity .

- Halogen Effects : Chlorine in 3b increases melting point (171–172°C vs. 133–135°C for 3a), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Heterocyclic Variations : Benzothiazole () and oxadiazole () substituents introduce distinct electronic environments. For example, benzothiazole’s sulfur atom may enhance lipophilicity, influencing membrane permeability .

Pharmacophore Comparison

Table 2: Pharmacophoric Features of Analogs

Biological Activity

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole derivatives class. Its unique structure, which combines a benzofuran moiety with dual pyrazole rings, suggests potential biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. The specific compound this compound has shown promising results in preliminary assays against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Antimicrobial |

| Ciprofloxacin | 9 | Antimicrobial |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. A recent investigation showed that compounds similar to this compound exhibited significant inhibition of inflammatory markers with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% in various assays.

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds demonstrated IC values in the low micromolar range against several human cancer cell lines (e.g., MCF7 and H460). The compound's dual pyrazole structure may enhance its anticancer properties through multiple mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Gyrase Inhibition : Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase B, an essential enzyme for bacterial replication.

- Reactive Oxygen Species (ROS) Modulation : Some pyrazole derivatives have shown the ability to modulate ROS levels, thereby influencing inflammatory pathways.

- Cell Signaling Pathways : The interaction with specific cellular receptors may alter signaling pathways related to inflammation and cancer proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran–pyrazole compounds for their biological activities. Among these, the compound exhibited significant antimicrobial and anti-inflammatory properties comparable to established drugs like ciprofloxacin.

Q & A

Basic: What are the optimal synthetic protocols for this compound, and how can reaction conditions be systematically optimized?

Answer:

The synthesis involves multi-step reactions, including coupling of the benzofuran and pyrazole moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in coupling steps .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura cross-couplings .

- Temperature control : Reactions often require precise thermal gradients (e.g., 80–110°C) to avoid side products .

Optimization methodology : Use a Design of Experiments (DoE) approach with factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) and minimize trial-and-error .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns (e.g., pyrazole ring proton splitting at δ 7.2–8.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between benzofuran and pyrazole rings, critical for understanding π-π stacking interactions .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅N₃O₂ requires [M+H]⁺ = 300.1234) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .

- Structural analogs : Compare activity of derivatives (e.g., substituting benzofuran with thiophene) to identify pharmacophore requirements .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data across studies, accounting for variables like solvent residues .

Advanced: What computational strategies predict binding modes and target engagement?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2), focusing on hydrogen bonds between the carboxamide group and Asp86 .

- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .

- QSAR models : Train on analogs with known IC₅₀ values to correlate substituent electronegativity with activity .

Basic: What methodologies improve solubility and formulation for in vivo studies?

Answer:

- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in pharmacokinetic studies .

- Co-solvent systems : Combine PEG-400 and water (1:1 v/v) to achieve >2 mg/mL solubility .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

- Core modifications : Synthesize derivatives with halogens (F, Cl) at the benzofuran 5-position to assess steric vs. electronic effects .

- Bioisosteric replacement : Replace the pyrazole with triazole to evaluate metabolic stability .

- Data analysis : Use hierarchical clustering to group analogs by activity profiles and identify key substituents .

Basic: What are best practices for ensuring reproducibility in biological assays?

Answer:

- Strict QC protocols : Validate compound identity (HPLC, melting point) and store at -20°C under argon .

- Assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated cells .

- Interlab validation : Share samples with collaborating labs to cross-verify IC₅₀ values .

Advanced: How can reaction mechanisms be elucidated for key synthetic steps?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled reagents to track carbonyl group origins in amide bond formation .

- In situ FTIR : Monitor intermediate formation (e.g., nitrene species in cyclization steps) .

- DFT calculations : Map energy profiles for transition states in Pd-catalyzed couplings .

Basic: What chromatographic methods separate and quantify this compound from byproducts?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA) at 1 mL/min; retention time ~12.3 min .

- LC-MS : ESI+ mode with m/z 300.1 for quantification; LOD = 0.1 µg/mL .

Advanced: How to prioritize derivatives for preclinical development?

Answer:

- ADMET profiling : Assess hepatic microsomal stability (<20% degradation in 1 hr) and plasma protein binding (<90%) .

- In silico toxicity : Use Derek Nexus to flag structural alerts (e.g., mutagenic pyrazole metabolites) .

- Therapeutic index : Compare IC₅₀ (e.g., 5 µM) vs. cytotoxicity in primary cells (e.g., IC₅₀ > 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.